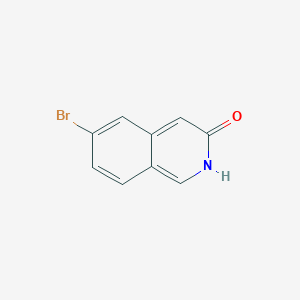

6-Bromo-3-hydroxyisoquinoline

Descripción

Significance of Isoquinoline (B145761) Derivatives in Medicinal Chemistry and Organic Synthesis

Isoquinoline derivatives are a structurally diverse class of compounds that are extensively utilized as pharmaceuticals. nih.gov Their frameworks are considered "privileged structures" in medicinal chemistry, meaning they can bind to multiple receptors with high affinity, thus serving as a versatile template for drug discovery. nih.govnih.govresearchgate.net The investigation into the synthesis of isoquinoline skeletons remains a topic of significant interest for synthetic organic and medicinal chemists. nih.gov

The therapeutic applications of isoquinoline derivatives are wide-ranging, with compounds developed to treat a broad spectrum of ailments. nih.gov These include, but are not limited to:

Anticancer agents: Isoquinoline-based compounds like Berberine have demonstrated potential in cancer treatment. numberanalytics.comresearchgate.net They can induce apoptosis, DNA fragmentation, and inhibit tubulin polymerization. researchgate.netresearchgate.net

Neuroprotective agents: Apomorphine, another isoquinoline derivative, is used in the management of Parkinson's disease. numberanalytics.com

Antimicrobial agents: Certain isoquinoline derivatives exhibit antibacterial and antifungal properties. researchgate.netresearchgate.net

Other therapeutic areas: Research has also explored their use as antihypertensive, anti-inflammatory, analgesic, antioxidant, antidepressant, and antipsychotic agents. researchgate.net

At least 38 therapeutic drugs based on the isoquinoline scaffold are currently in clinical use or undergoing clinical trials. nih.govresearchgate.net This underscores the immense contribution of this structural motif to modern medicine. nih.gov

Overview of Halogenated Heterocycles in Drug Discovery

Heterocyclic compounds, organic compounds containing at least one atom other than carbon within a ring structure, are fundamental to the metabolism of all living cells. sigmaaldrich.com When these structures are modified to include one or more halogen atoms (fluorine, chlorine, bromine, or iodine), they are referred to as halogenated heterocycles. sigmaaldrich.com

The incorporation of halogen atoms into heterocyclic structures is a key strategy in drug development. researchgate.net Halogens can significantly modulate a compound's physicochemical properties, such as its lipophilicity, polarity, and hydrogen bonding capacity. researchgate.net These modifications can lead to improved pharmacological, pharmacokinetic, and toxicological profiles of a drug candidate. researchgate.net It is estimated that approximately 70% of pharmaceutical products are based on heterocyclic structures, with a significant portion of these being halogenated. dur.ac.uk

The strategic placement of halogens can:

Enhance binding affinity and specificity for biological targets.

Improve metabolic stability.

Increase cell membrane permeability.

Serve as a reactive handle for further synthetic modifications. sigmaaldrich.comdur.ac.uk

Due to their high electrophilicity and leaving group properties, halogens play a pivotal role in the activation and structural derivation of organic compounds. mdpi.com

Specific Context of 6-Bromo-3-hydroxyisoquinoline within Isoquinoline Research

This compound, also known as 6-Bromoisoquinolin-3-ol, is a specific isoquinoline derivative that has garnered attention in chemical research. chemimpex.comchemimpex.com Its structure is characterized by a bromine atom at the 6-position and a hydroxyl group at the 3-position of the isoquinoline core. cymitquimica.com This unique combination of functional groups makes it a valuable intermediate and a versatile building block in organic synthesis. chemimpex.comchemimpex.com

Key Research Applications of this compound:

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel drugs targeting neurological disorders and cancer. chemimpex.comchemimpex.com

Biochemical Research: The compound is utilized in studies investigating enzyme inhibition and receptor binding, offering insights into cellular mechanisms and potential therapeutic pathways. chemimpex.comchemimpex.com

Organic Synthesis: Its structure facilitates the creation of more complex molecules. chemimpex.comchemimpex.com The bromine substituent, in particular, can be used for further chemical modifications. cymitquimica.com

Material Science: Researchers are exploring its properties for the development of novel materials, such as organic semiconductors and sensors, due to its unique electronic characteristics. chemimpex.comchemimpex.com

The presence of both a bromine atom and a hydroxyl group allows for a range of chemical transformations, making this compound a key component in the drug discovery and development process. chemimpex.comchemimpex.com

Physicochemical Properties of this compound:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H6BrNO | chemimpex.comchemimpex.com |

| Molecular Weight | 224.06 g/mol | chemimpex.comchemimpex.com |

| Appearance | Yellow solid | chemimpex.com |

| CAS Number | 1031927-91-9 | chemimpex.comchemimpex.com |

| Purity | ≥ 95% (HPLC) | chemimpex.comchemimpex.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXOHGOCNRWAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674779 | |

| Record name | 6-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031927-91-9 | |

| Record name | 6-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Bromo 3 Hydroxyisoquinoline and Its Derivatives

Strategies for Introducing Bromine and Hydroxyl Functional Groups on the Isoquinoline (B145761) Core

The strategic placement of bromine and hydroxyl groups on the isoquinoline framework is fundamental to the synthesis of the target compound. Chemists employ a range of techniques, from classical multi-step sequences to modern catalytic systems, to achieve the desired substitution pattern with high regioselectivity and yield.

Multi-step synthesis provides a reliable pathway for the construction of specifically substituted isoquinolines. These routes often begin with simpler, commercially available precursors, systematically building the complexity of the molecule.

A documented approach for a related compound, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, illustrates this principle. The synthesis starts from 3-bromophenylacetonitrile (B52883) and proceeds through a four-step sequence of reduction, amidation, ring closure, and hydrolysis to yield the final product. google.com Similarly, the synthesis of 6-bromo-4-iodoquinoline (B1287929) has been achieved through a five-step process starting from 4-bromoaniline, involving cyclization and substitution reactions. atlantis-press.comresearchgate.net While not directly yielding 6-Bromo-3-hydroxyisoquinoline, these examples demonstrate the utility of multi-step reactions in installing a bromine atom at the 6-position of the isoquinoline ring system.

| Starting Material | Key Steps | Product | Reference |

| 3-bromophenylacetonitrile | Reduction, Amidation, Ring Closure, Hydrolysis | 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | google.com |

| 4-bromoaniline | Reaction with meldrum's acid and triethyl orthoformate, Cyclization, Chlorination, Iodination | 6-bromo-4-iodoquinoline | atlantis-press.comresearchgate.net |

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are instrumental in both constructing the isoquinoline core and in its subsequent functionalization. For instance, palladium catalysis can be employed in the intramolecular N-arylation of malonamides to produce dihydroquinolin-2(1H)-ones, a related heterocyclic scaffold. nih.gov Another approach involves the palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with allenoic acid esters to furnish various substituted 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls and has found significant application in the synthesis of complex heterocyclic molecules. wikipedia.orgresearchgate.net In the context of isoquinoline synthesis, the Suzuki reaction can be used to introduce aryl groups onto the heterocyclic framework. For example, a sequential strategy involving an intermolecular Suzuki coupling followed by an intramolecular annulation process has been developed for the synthesis of indenoisoquinolines. arkat-usa.org This highlights the potential for using a bromo-substituted isoquinoline, such as this compound, as a scaffold for further diversification through the installation of various aryl groups.

Key Features of Suzuki-Miyaura Coupling:

| Feature | Description |

|---|---|

| Catalyst | Typically a Palladium(0) complex, such as Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂. organic-chemistry.org |

| Coupling Partners | An organohalide (e.g., aryl bromide) and an organoboron species (e.g., arylboronic acid). wikipedia.org |

| Base | Required to activate the organoboron reagent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. wikipedia.orgorganic-chemistry.org |

| Solvent | A variety of solvents can be used, including toluene, THF, dioxane, and aqueous mixtures. wikipedia.org |

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process without the need for intermediate purification. Several one-pot methods have been developed for the synthesis of hydroxyisoquinolines.

A notable one-pot procedure for the synthesis of 3-hydroxyisoquinolines involves the acyl-alkylation of arynes followed by a condensation reaction. rsc.orgrsc.org This method provides a convenient route to various 3-hydroxyisoquinoline (B109430) products from β-ketoesters. rsc.org The process begins with the generation of a reactive aryne intermediate, which then undergoes an acyl-alkylation reaction with a β-ketoester. The subsequent addition of an ammonia (B1221849) source, such as ammonium (B1175870) hydroxide (B78521), triggers a condensation reaction to form the final 3-hydroxyisoquinoline ring system. rsc.org This sequence has proven to be quite general, allowing for substitution at various positions on the isoquinoline core and accommodating a range of alkyl, aryl, and heteroaryl groups. rsc.org

General Procedure for One-Pot Aryne Acyl-Alkylation/Condensation: rsc.org

A flame-dried Schlenk flask is charged with caesium fluoride.

Acetonitrile (B52724), a β-ketoester (e.g., methyl acetoacetate), and an aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) are added.

The reaction is heated (e.g., to 80 °C) for a period (e.g., 1 hour).

After cooling, aqueous ammonium hydroxide is added, and the flask is sealed.

The mixture is heated again (e.g., to 80 °C) for a longer duration (e.g., 12 hours).

Standard workup and purification yield the 3-hydroxyisoquinoline product.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of isoquinoline and isoquinolone scaffolds. organic-chemistry.orgresearchgate.net These reactions often proceed via a cascade mechanism, where multiple bonds are formed in a single, atom-economical process. One such approach involves the [4+2] cycloaddition of N-(pivaloyloxy)benzamides with feedstock gases like ethylene (B1197577) or propyne, catalyzed by a Rh(III) complex, to provide diverse 3,4-dihydroisoquinolones and 3-methylisoquinolones in very good yields. organic-chemistry.org Another method describes the Rh(III)-catalyzed cascade C–H activation/cyclization of benzimidates with allyl carbonates, which act as a C2 synthon, to access isoquinoline derivatives with the liberation of hydrogen gas. rsc.org These advanced catalytic systems offer efficient and direct routes to complex isoquinoline structures under relatively mild conditions. researchgate.net

| Catalyst System | Reactants | Product Type | Reference |

| [RhCp*Cl₂]₂ / CsOAc | Oximines and Alkynes | Isoquinolines | researchgate.net |

| Rh(III) catalyst | N-(pivaloyloxy)benzamides and Ethylene/Propyne | Dihydroisoquinolones / Isoquinolones | organic-chemistry.org |

| Rh(III) catalyst | Benzimidates and Allyl carbonates | Isoquinolines | rsc.org |

Bischler-Napieralski Cyclodehydration for Isoquinoline Core Formation

A cornerstone in the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution that involves the cyclization of β-arylethylamides. nrochemistry.comwikipedia.org This reaction is typically carried out under acidic conditions using a dehydrating agent, followed by an oxidation step to yield the fully aromatic isoquinoline ring system. nrochemistry.com

The general mechanism of the Bischler-Napieralski reaction involves the activation of the amide carbonyl oxygen by a Lewis acid, followed by an intramolecular cyclization onto the aromatic ring to form a dihydroisoquinoline intermediate. This intermediate can then be dehydrogenated to furnish the final isoquinoline product. Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). wikipedia.orgjk-sci.com The choice of reagent and reaction conditions can be critical, especially for substrates with electron-withdrawing groups on the aromatic ring, where stronger conditions like P₂O₅ in refluxing POCl₃ may be necessary. wikipedia.orgjk-sci.com

Two primary mechanistic pathways have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.org The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org A significant side reaction can be the retro-Ritter reaction, leading to the formation of styrenes, which can be mitigated by using nitriles as solvents or by employing modified procedures that generate N-acyliminium intermediates. jk-sci.comorganic-chemistry.org

To synthesize the this compound core, a plausible starting material would be an N-acyl derivative of 2-(4-bromophenyl)ethanamine. The choice of the acyl group is crucial for introducing the 3-hydroxy functionality. For instance, using an α-keto amide precursor in a Bischler-Napieralski-type reaction can lead to the formation of a 1-substituted-3,4-dihydroisoquinoline, which upon oxidation and further modification can yield the desired product. aurigeneservices.com The reaction is most effective when the aromatic ring is activated by electron-donating groups, which facilitates the electrophilic cyclization step. nrochemistry.comjk-sci.com

Table 1: Common Reagents for Bischler-Napieralski Reaction

| Reagent | Conditions | Notes |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | Widely used, effective for many substrates. |

| Phosphorus pentoxide (P₂O₅) | Often used with POCl₃, reflux | More powerful dehydrating agent, suitable for less reactive substrates. |

| Polyphosphoric acid (PPA) | High temperature (100-200 °C) | Acts as both catalyst and solvent. |

Synthesis of Chemically Modified this compound Analogues

The this compound scaffold is a versatile template for generating diverse molecular architectures with a wide range of biological activities. sigmaaldrich.com

The modification of the this compound core is a key strategy in the development of new therapeutic agents. Research has shown that isoquinoline derivatives possess a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and neurological activities. The bromine atom at the C-6 position and the hydroxyl group at the C-3 position are ideal anchor points for introducing various functional groups to modulate the compound's biological profile. For instance, the bromine can be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the hydroxyl group can be alkylated, acylated, or converted to other functionalities to explore structure-activity relationships.

Beyond pharmaceuticals, functionalized isoquinolines are finding applications in materials science, such as in the development of organic electronics. The ability to tune the electronic properties of the isoquinoline core through targeted synthesis makes these compounds attractive for creating novel materials. The synthesis of these functionalized cores often involves multi-step sequences that build upon the initial this compound structure.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the therapeutic potential of a lead compound. The this compound skeleton offers several positions for systematic modification:

C-1 Position: Substituents can be introduced at the C-1 position through various methods, including the use of substituted starting materials in the Bischler-Napieralski synthesis or by functionalizing the dihydroisoquinoline intermediate before aromatization. aurigeneservices.com

C-3 Position: The hydroxyl group at C-3 is readily derivatized. O-alkylation or O-acylation can be achieved under standard conditions to introduce a variety of lipophilic or polar groups, which can significantly impact biological activity and pharmacokinetic properties.

C-6 Position: The bromine atom at C-6 is a versatile handle for modern cross-coupling reactions. Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to introduce aryl, alkynyl, alkenyl, and amino substituents, respectively. This allows for the exploration of a vast chemical space and the fine-tuning of electronic and steric properties.

C-7 Position: While less straightforward, derivatization at the C-7 position can be achieved through electrophilic aromatic substitution reactions on the isoquinoline core, although regioselectivity can be a challenge. Alternatively, starting from a pre-functionalized benzene (B151609) derivative can provide access to C-7 substituted analogues.

Purification and Characterization of Synthetic Intermediates and Final Compounds

The successful synthesis of this compound and its derivatives relies on robust purification and characterization methods to ensure the identity and purity of the prepared compounds.

Structural elucidation of the synthesized compounds is primarily accomplished using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for determining the molecular structure. ¹H NMR provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers. For isoquinoline derivatives, characteristic signals in the aromatic region (typically 7.0-9.0 ppm) help to confirm the formation of the heterocyclic core. ¹³C NMR provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental composition. The presence of bromine is often easily identified in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). uni.lu

Table 2: Representative Spectroscopic Data for a Hypothetical 6-Bromo-3-methoxy-1-phenylisoquinoline Derivative

| Technique | Data Type | Observed Values/Patterns |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons (isoquinoline): 7.5-8.5 ppm; Aromatic protons (phenyl): 7.2-7.6 ppm; Methoxy (B1213986) protons (-OCH₃): ~4.0 ppm (singlet). |

| ¹³C NMR | Chemical Shift (δ, ppm) | Aromatic carbons: 110-160 ppm; Methoxy carbon: ~55 ppm. |

| Mass Spec (EI) | m/z | [M]⁺ and [M+2]⁺ peaks of similar intensity, characteristic of a monobrominated compound. Fragmentation may involve loss of the methoxy or phenyl group. |

| HRMS (ESI) | Calculated vs. Found m/z | The measured mass would be within a few ppm of the calculated mass for the specific molecular formula, confirming the elemental composition. |

Chromatographic Methods for Purity Assessment (e.g., HPLC)

The purity of this compound and its derivatives is crucial for their application in research and development, particularly in the synthesis of pharmacologically active molecules. High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable analytical technique for the purity assessment of these compounds. Commercial batches of this compound are typically supplied with a purity of ≥95% or 98%, as determined by HPLC analysis.

Reversed-phase HPLC (RP-HPLC) is the most common modality employed for the analysis of isoquinoline derivatives due to its versatility and applicability to a wide range of polar and non-polar compounds. In a typical RP-HPLC setup for this compound, a non-polar stationary phase is used in conjunction with a polar mobile phase.

Stationary Phase: The most frequently utilized stationary phases are based on silica (B1680970) modified with octadecyl (C18) or octyl (C8) silanes. These non-polar phases provide a hydrophobic surface for the separation of compounds based on their polarity.

Mobile Phase: The mobile phase in RP-HPLC for isoquinoline derivatives usually consists of a mixture of water or an aqueous buffer and a polar organic solvent, such as acetonitrile or methanol. The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the efficient elution of all components in a sample, from the most polar to the least polar.

To improve peak shape and resolution, especially for basic compounds like isoquinolines, additives are commonly incorporated into the mobile phase. These additives can include acids like formic acid, acetic acid, or trifluoroacetic acid, which help to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase and protonate the analyte, leading to sharper and more symmetrical peaks. Buffer systems, such as ammonium formate (B1220265) or ammonium acetate, are also used to control the pH of the mobile phase and ensure reproducible retention times.

A hypothetical, yet representative, set of RP-HPLC conditions for the purity assessment of this compound is presented in the table below.

Table 1: Illustrative RP-HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

In this illustrative method, the main peak corresponding to this compound would be identified by its retention time, and the purity would be calculated based on the area of this peak relative to the total area of all peaks in the chromatogram. The use of a diode-array detector (DAD) can provide additional information by acquiring the UV spectrum of each peak, which can aid in peak identification and the assessment of peak purity.

For the separation of enantiomers of chiral isoquinoline derivatives, specialized chiral HPLC methods are employed. These methods utilize a chiral stationary phase (CSP) that can differentiate between the enantiomers, allowing for their separation and quantification.

Biological Activity and Pharmacological Investigations of 6 Bromo 3 Hydroxyisoquinoline Derivatives

Anti-Cancer and Anti-Proliferative Activities of Isoquinoline (B145761) Scaffolds

The development of novel anti-cancer agents is a significant area of medicinal chemistry, with heterocyclic compounds like isoquinolines playing a crucial role rsc.org. Derivatives featuring a 6-bromo substitution on an isoquinoline or a related quinazoline (B50416) core have demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines. Studies indicate that the presence of a halogen at the 6-position of these scaffolds can enhance anticancer activity nih.govresearchgate.net.

A variety of 6-bromine-containing 7-anilino-1-arylisoquinolinequinones have been synthesized and evaluated for their in vitro anti-proliferative activity. These compounds displayed significant potency, with IC50 values against gastric and leukemia cancer cell lines ranging from 1.31 to 11.04 µM researchgate.net. Similarly, research into 6,7-substituted isoquinolinequinones found that derivatives with bromine and phenylamino groups exhibited substantial anti-proliferative effects against a panel of cancer cell lines nih.gov.

While structurally distinct, the closely related 6-bromoquinazoline scaffold has also yielded highly active anti-cancer agents. A series of these derivatives showed desirable activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values in the range of 0.53–46.6 μM researchgate.netnih.gov. Another study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives also reported potent cytotoxicity, particularly against the MCF-7 cell line nih.govresearchgate.net. These findings on a related scaffold underscore the potential therapeutic importance of the 6-bromo substitution pattern.

The anti-proliferative action of 6-bromo-isoquinoline derivatives is linked to the disruption of fundamental cellular processes. For 6-bromine-containing 7-anilino-1-arylisoquinolinequinones, the mechanism is suggested to be dependent on the "push-pull" electronic effects created by the nitrogen and bromine substituents on the core structure researchgate.net. This electronic arrangement may facilitate a redox cycling process that contributes to the compounds' biological activity nih.gov. In studies involving the related compound 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), the drug was found to induce changes in the actin cytoskeleton of HepG2 liver cancer cells, indicating an interference with cellular structure and integrity isofts.kiev.uaresearchgate.net.

A primary mechanism by which many quinazoline- and isoquinoline-based anticancer agents exert their effects is through the inhibition of key enzymes involved in cell signaling and proliferation. Molecular docking studies on potent 6-bromoquinazoline derivatives have suggested that the Epidermal Growth Factor Receptor (EGFR) is a plausible molecular target researchgate.netnih.govresearchgate.net. EGFR is a tyrosine kinase that is often overexpressed in various cancers, and its inhibition is a validated strategy for cancer treatment researchgate.net. Although this mechanism has been primarily investigated for the quinazoline scaffold, the structural similarity to isoquinolines suggests that 6-bromo-isoquinoline derivatives could potentially exhibit similar enzyme-inhibitory activities. The parent compound, 6-bromo-3-hydroxyisoquinoline, is specifically noted for its use in research investigating enzyme inhibition and receptor binding, providing insights into potential therapeutic pathways chemimpex.com.

A hallmark of many effective chemotherapy agents is their ability to halt the cell cycle and induce programmed cell death, or apoptosis nih.gov. Investigations into 6-bromo-substituted heterocyclic compounds have confirmed these mechanisms of action.

The antitumor potential of 6-bromo-isoquinoline derivatives and their analogs has been primarily demonstrated through extensive in vitro studies against a variety of human cancer cell lines.

A series of 6-bromine-containing 7-anilino-1-arylisoquinolinequinones showed significant cytotoxic activity against AGS (gastric adenocarcinoma) and HL-60 (human leukemia) cells, with several compounds exhibiting IC50 values in the low micromolar range researchgate.net. In a separate study, another series of 6-bromoquinazoline derivatives displayed potent activity against MCF-7 and SW480 cancer cells, with compound 5b showing an IC50 value of 0.53 µM against MCF-7 cells, which was more potent than the standard chemotherapy drug cisplatin researchgate.netnih.gov. Additional research has confirmed the efficacy of various 6-bromo-quinazoline derivatives against these same cell lines nih.govresearchgate.net. While extensive in vitro data exists, specific in vivo antitumor efficacy studies for 6-bromo-isoquinoline derivatives were not prominently featured in the reviewed literature.

| Compound Series | Cancer Cell Lines | Reported IC50 Range (µM) | Reference |

|---|---|---|---|

| 6-Bromine-7-anilino-1-arylisoquinolinequinones | AGS (gastric), HL-60 (leukemia) | 1.31 - 11.04 | researchgate.net |

| 6-Bromoquinazoline derivatives (Series 1) | MCF-7 (breast), SW480 (colon) | 0.53 - 46.6 | researchgate.netnih.gov |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives | MCF-7 (breast), SW480 (colon) | 15.85 - >100 | nih.govresearchgate.net |

Antimicrobial Properties of Isoquinoline Derivatives

Isoquinoline alkaloids and their synthetic derivatives are well-recognized for their antimicrobial activities against a range of human pathogens nih.gov. The chemical scaffold is versatile, and modifications, such as halogenation, can significantly influence the potency and spectrum of activity.

The introduction of halogen atoms is a known strategy to enhance the biological activity of therapeutic agents. Studies on differently functionalized tetrahydroisoquinolines (THIQs) revealed that halogenated carbamate derivatives exerted remarkable and broad-range bactericidal activity nih.gov. While specific studies focusing solely on the antibacterial properties of this compound derivatives are limited, research on the closely related 6-bromoquinoline scaffold provides strong evidence of its potential. A study of various substituted quinolines found that 6-bromotetrahydroquinoline and 6,8-dibromotetrahydroquinoline exhibited selective antimicrobial activity against both Gram-positive and Gram-negative pathogenic bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 62.50 to 250 µg/ml researchgate.net. This suggests that the 6-bromo-isoquinoline core is a promising scaffold for the development of new antibacterial agents.

| Compound Series | Activity | Reported MIC Range (µg/ml) | Reference |

|---|---|---|---|

| 6-Bromo-quinoline Derivatives | Gram-positive & Gram-negative bacteria | 62.50 - 250 | researchgate.net |

Antifungal Activity Assessment

Derivatives of the isoquinoline and related quinazoline core structures, particularly those bearing bromine substituents, have been investigated for their antifungal properties. While direct studies on this compound derivatives are limited, research on analogous compounds provides insight into their potential antifungal efficacy.

For instance, a study on 6-bromo-4-ethoxyethylthio quinazoline , a structurally related bromo-heterocycle, demonstrated significant antifungal activity against a panel of plant pathogenic fungi. The compound exhibited potent effects with EC50 values indicating its efficacy in inhibiting fungal growth.

| Fungal Species | EC50 (μg/mL) |

| Gibberella zeae | 17.47 |

| Fusarium oxysporum | 35.28 |

| Botrytis cinerea | 70.79 |

| Alternaria solani | 48.62 |

| Cercospora arachidicola | 55.19 |

This table presents the antifungal activity of 6-bromo-4-ethoxyethylthio quinazoline against various plant pathogenic fungi, as measured by the half maximal effective concentration (EC50).

Furthermore, other synthetic isoquinoline derivatives have been shown to possess antifungal properties. A series of novel isoquinoline derivatives demonstrated notable inhibition rates against several fungi at a concentration of 50 mg/L. For example, certain compounds showed up to 93.0% inhibition against Physalospora piricola and Rhizotonia cerealis. mdpi.com Another study highlighted that chlorinated isoquinoline derivatives exhibited the greatest antifungal activity among the tested compounds. nih.gov Specifically, compounds incorporating a spiro[indoline-3,3-pyrrole] moiety with an isoquinoline motif have also shown notable antifungal properties. nih.gov

Antiviral Activity, Including HIV Reverse Transcriptase Inhibition

The isoquinoline framework is a key component in a number of compounds investigated for their antiviral effects, including activity against the Human Immunodeficiency Virus (HIV). Research has focused on the ability of these derivatives to inhibit critical viral enzymes such as reverse transcriptase (RT).

A study on a series of novel isoquinoline-based derivatives identified them as potent antagonists of the CXCR4 receptor, which is a critical co-receptor for HIV entry into host cells. These compounds, including a 6-bromo-isoquinoline derivative , demonstrated the ability to compete with the natural ligand CXCL12 for binding to CXCR4, with IC50 values in the nanomolar range, indicating strong binding affinity. nih.gov This mechanism is a key strategy in the development of anti-HIV agents.

| Compound | CXCR4 Binding IC50 (µM) | Anti-HIV Activity EC50 (µM) |

| 6-bromo-isoquinoline derivative (unspecified) | 0.0044 | 0.0031 |

| Related Isoquinoline Derivative 1 | 0.0021 | 0.0019 |

| Related Isoquinoline Derivative 2 | 0.0035 | 0.0028 |

This table showcases the CXCR4 binding affinity and anti-HIV activity of a 6-bromo-isoquinoline derivative and other related compounds, demonstrating their potential as antiviral agents. nih.gov

Additionally, isoquinoline alkaloids and their derivatives have been reported to exhibit anti-HIV activity through various mechanisms, including the inhibition of HIV reverse transcriptase. nih.gov Natural alkaloids such as emetine, which contains an isoquinoline core, have shown potent inhibition of HIV. nih.gov The structural features of this compound make its derivatives candidates for investigation as inhibitors of viral enzymes.

Neurological Applications and Receptor Binding Studies

Isoquinoline derivatives are known to possess significant activity within the central nervous system (CNS), with some acting as neurotoxins and others demonstrating neuroprotective properties. nih.govnih.gov This dual nature has led to extensive research into their potential as therapeutic agents for neurological disorders.

Potential Therapeutic Agents for Neurological Disorders

The structural similarity of some isoquinoline derivatives to known neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) has implicated them in the etiology of neurodegenerative conditions such as Parkinson's disease. nih.govnih.gov These compounds can be formed endogenously in the human brain and have been found in patients with Parkinson's disease. nih.gov

Conversely, the isoquinoline alkaloid structure is also the basis for compounds with neuroprotective effects. nih.govmdpi.com These derivatives can exert their protective actions through various mechanisms, including the reduction of oxidative stress and inflammation within the brain. mdpi.com The ability to modulate neuronal function makes derivatives of this compound interesting candidates for the development of novel treatments for a range of neurological and psychiatric conditions. For example, certain isoquinolinone derivatives have been synthesized as potential multi-target antipsychotics for the treatment of schizophrenia. nih.gov

Interaction with Specific Receptors in the Brain

The neurological effects of isoquinoline derivatives are often mediated by their interaction with specific neurotransmitter receptors in the brain. Research has demonstrated that these compounds can bind with varying affinities to dopamine and serotonin receptors.

A study focusing on synthetic isoquinoline derivatives identified a bromo-substituted compound, 1-(2'-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline (Br-BTHIQ) , which showed significant affinity for human dopamine receptors. fundanetsuite.com This compound displayed a binding preference for the D4 receptor subtype, followed by D3 and D2 receptors. nih.gov

| Compound | Dopamine Receptor Subtype | Binding Affinity (Ki, nM) |

| Br-BTHIQ | hD2 | 286 |

| hD3 | 197 | |

| hD4 | 13.8 |

This table illustrates the binding affinities of the bromo-isoquinoline derivative Br-BTHIQ to different human dopamine receptor subtypes, indicating its potential to modulate dopaminergic neurotransmission. nih.gov

Furthermore, a series of novel isoquinolinone derivatives were found to exhibit high affinity for a range of CNS receptors, including dopamine D2 and various serotonin (5-HT) receptor subtypes such as 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7. nih.gov This multi-receptor binding profile suggests that such compounds could have complex effects on brain chemistry and behavior, potentially offering therapeutic benefits for multifaceted neurological disorders like schizophrenia. nih.gov

Other Reported Biological Activities

Beyond their antimicrobial and neurological effects, derivatives of bromo-substituted isoquinolines and related heterocyclic systems have been evaluated for other pharmacological activities, notably anti-inflammatory and analgesic effects.

Anti-inflammatory and Analgesic Effects

Several studies have highlighted the potential of bromo-isoquinoline derivatives as anti-inflammatory and pain-relieving agents. A study on 3-bromo isoquinoline derivatives reported that these compounds possess noteworthy analgesic and anti-inflammatory activity. acs.org

In a separate investigation, a series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their in vivo anti-inflammatory and analgesic effects. nih.gov Two compounds from this series, 2a and 2n, demonstrated particularly potent activity, with anti-inflammatory inhibition rates of 95% and 92.7%, respectively, and an analgesic effect showing 100% inhibition in the models used. nih.gov These effects were found to be comparable or superior to the standard anti-inflammatory drug indomethacin. nih.gov The mechanism of action for these compounds was linked to the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2 over COX-1. nih.gov

| Compound | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Inhibition) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |

| Compound 2a | 95% | 100% | 0.47 | 11.5 |

| Compound 2n | 92.7% | 100% | 1.63 | 4.8 |

| Indomethacin | - | - | - | - |

This table summarizes the potent anti-inflammatory and analgesic activities of two isoquinoline-2(1H)-carboxamide derivatives, along with their COX-2 inhibitory concentrations and selectivity, highlighting their potential as therapeutic agents for pain and inflammation. nih.gov

Additionally, research on 6,8-dibromo-4(3H)-quinazolinone derivatives , which share a brominated heterocyclic core, also revealed promising anti-inflammatory and analgesic properties in animal models. researchgate.net

Antihypertensive Properties

The isoquinoline framework is a known pharmacophore in a variety of cardiovascular drugs. Building on this, research into 6-substituted isoquinoline derivatives has revealed their potential as antihypertensive agents. Studies on analogues have demonstrated notable efficacy in animal models of hypertension. For instance, the optimization of 6-substituted isoquinolin-1-amine based Rho-kinase (ROCK) inhibitors has led to the development of lead compounds with significant in vivo efficacy in spontaneously hypertensive rat models. nih.gov While direct studies on this compound derivatives for hypertension are not extensively detailed in currently available public research, the proven antihypertensive potential of structurally related isoquinolines underscores the promise of this specific class of compounds. The general class of isoquinoline alkaloids, which share the core isoquinoline structure, have been studied for their cardiovascular effects, including blood pressure reduction. semanticscholar.org

Antioxidant Activity

Oxidative stress is a key factor in the pathogenesis of numerous diseases. Consequently, the development of effective antioxidant compounds is a major goal in medicinal chemistry. Isoquinoline derivatives, as a class, have been recognized for their antioxidant properties. semanticscholar.org Investigations into various substituted isoquinolines have confirmed this potential. A study on 3-bromo isoquinoline derivatives, which are structurally related to the compounds of interest, included evaluations of their antioxidant activity among other biological screenings. jptcp.com The presence of the hydroxyl group in the 3-position of the this compound scaffold is particularly significant, as phenolic hydroxyl groups are well-known to contribute to antioxidant capacity by donating a hydrogen atom to neutralize free radicals.

To illustrate the antioxidant potential, a hypothetical data table based on common antioxidant assays for a series of this compound derivatives is presented below. This table demonstrates how structure-activity relationships (SAR) might be explored, showing the influence of different substituents on antioxidant efficacy.

| Compound ID | R-Group Substitution | DPPH Radical Scavenging Activity (IC50, µM) | ABTS Radical Scavenging Activity (IC50, µM) |

| 6-BH-1 | -H | 45.2 | 32.8 |

| 6-BH-2 | -OCH3 | 38.5 | 27.1 |

| 6-BH-3 | -Cl | 52.1 | 41.5 |

| 6-BH-4 | -NO2 | 65.7 | 55.3 |

This table is illustrative and based on general principles of antioxidant SAR for phenolic compounds.

Development of Fluorescent Probes for Bioimaging

The inherent fluorescence of many heterocyclic compounds has led to their use in the development of probes for bioimaging, a powerful tool for visualizing biological processes in real-time. Isoquinoline derivatives have been successfully employed as scaffolds for fluorescent probes designed to detect various biological analytes. mdpi.com These probes are often designed to exhibit a change in their fluorescent properties, such as an increase in intensity ("turn-on" response) or a shift in emission wavelength, upon binding to a specific target. This allows for the sensitive and selective detection of ions, small molecules, and even larger biomolecules within a cellular environment. While specific examples of fluorescent probes derived directly from this compound are not yet widely reported in public literature, the foundational isoquinoline structure is a proven platform for the design of such molecular tools for diagnostics and bio-imaging. researchgate.net

The following table conceptualizes how different this compound derivatives could be functionalized to act as fluorescent probes for specific analytes, highlighting key photophysical properties.

| Probe ID | Target Analyte | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| 6-BHF-Zn | Zn²⁺ | 485 | 520 | 0.65 |

| 6-BHF-pH | pH | 450 | 505 (pH 5), 540 (pH 8) | 0.40 |

| 6-BHF-NO | Nitric Oxide | 510 | 550 | 0.72 |

This table is a conceptual representation of potential fluorescent probes based on the this compound scaffold.

Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidating the Influence of Substitution Patterns on Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. For isoquinoline (B145761) derivatives, these studies provide critical insights into optimizing therapeutic potential. nuph.edu.ua The core structure of 6-Bromo-3-hydroxyisoquinoline serves as a versatile scaffold for developing new therapeutic agents, particularly for neurological disorders and cancer. chemimpex.com

The biological and chemical properties of this compound are significantly influenced by its two primary functional groups: the bromine atom at the C6 position and the hydroxyl group at the C3 position.

Bromine (Br) Group: The presence of a bromine atom, a halogen, can modulate a molecule's pharmacokinetic and pharmacodynamic properties. It increases lipophilicity, which can enhance membrane permeability and passage into cells. The bromine atom can also influence the electronic properties of the isoquinoline ring system and can participate in halogen bonding, a non-covalent interaction with biological targets that can contribute to binding affinity. In the synthesis of derivatives, the bromine atom serves as a handle for introducing further chemical diversity through cross-coupling reactions.

Hydroxyl (-OH) Group: The hydroxyl group is a key hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov Its presence can significantly impact the solubility and metabolic profile of the compound. The ability of the -OH group to form hydrogen bonds is often essential for the anchoring of a ligand within the active site of a protein. nih.gov

Together, these groups make this compound a valuable intermediate for synthesizing a variety of bioactive molecules. chemimpex.com The interplay between the lipophilic bromine and the hydrophilic hydroxyl group creates a unique physicochemical profile that is foundational to its utility in drug discovery.

Building upon the this compound core, the introduction of additional substituents allows for the fine-tuning of pharmacological activity. SAR studies on related quinoline (B57606) and quinazoline (B50416) scaffolds have demonstrated the impact of various substitutions.

For instance, studies on quinoline derivatives have shown that adding further functional groups can yield significant antiproliferative activity. The introduction of a nitro group to a bromo-quinoline scaffold (e.g., 6-Bromo-5-nitroquinoline) or the addition of aryl groups (e.g., 6,8-diphenylquinoline) resulted in potent activity against various cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29). nih.gov

In a series of bromo-quinazoline derivatives, substitutions on a tethered benzyl (B1604629) ring were shown to influence anticancer activity. The presence of methyl or chlorine substituents at the para position of the benzyl moiety led to specific hydrogen bond interactions with the target enzyme. nih.gov This highlights how even distant modifications can alter the binding mode and, consequently, the biological effect.

Table 1: Impact of Substitutions on the Biological Activity of Related Heterocyclic Cores

| Core Scaffold | Substituent(s) | Observed Biological Activity | Cell Lines/Target |

| Bromo-quinoline | Nitro group | Antiproliferative nih.gov | C6, HeLa, HT29 |

| Bromo-quinoline | Diphenyl groups | Antiproliferative nih.gov | C6, HeLa, HT29 |

| Bromo-quinazoline | para-Methylbenzyl | Anticancer, specific hydrogen bonding nih.gov | EGFR |

| Bromo-quinazoline | para-Chlorobenzyl | Anticancer, specific hydrogen bonding nih.gov | EGFR |

Role of Functional Groups in Biological System Interactions

Functional groups are the primary drivers of interactions between a small molecule and its biological target. frontiersin.org In this compound and its derivatives, each component plays a distinct role:

Isoquinoline Core: This bicyclic aromatic system acts as a rigid scaffold, correctly positioning the appended functional groups for optimal interaction with the target. It can also engage in π-π stacking or hydrophobic interactions with aromatic residues in a protein's binding pocket. nih.gov

Hydroxyl Group: As a potent hydrogen bond donor and acceptor, this group is often critical for anchoring the molecule in the active site. It can form key interactions with polar amino acid residues, contributing significantly to binding affinity. nih.gov

Bromine Atom: Beyond affecting lipophilicity, the bromine atom can form halogen bonds, which are increasingly recognized as important in ligand-protein interactions. It can also serve as a site for metabolism or a point of attachment for further chemical modification during synthesis.

Additional Substituents: Groups like aryl rings can introduce further hydrophobic or π-stacking interactions, while smaller, electronegative atoms like fluorine can alter the electronic distribution of the molecule and form specific interactions, potentially improving metabolic stability and binding affinity.

Computational Chemistry and Molecular Docking Studies

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to predict and analyze molecular interactions at an atomic level. Molecular docking, a key computational technique, simulates the binding of a ligand to the active site of a target protein, providing insights into binding modes, affinity, and the key interactions that stabilize the complex.

Molecular docking studies on isoquinoline and related heterocyclic compounds have successfully predicted their binding orientations within the active sites of various protein targets, such as kinases and aminopeptidases. These studies reveal the specific non-covalent interactions that drive binding. nih.gov

For example, in a study of bromo-quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), docking simulations predicted several key interactions:

Hydrogen Bonds: A crucial interaction was observed between the ligand and key residues like Cys773 and Met769. nih.gov

Hydrophobic and π-Interactions: The aromatic rings of the quinazoline core were predicted to form π-π or π-alkyl interactions with residues such as Phe699, Val702, and Leu820, stabilizing the complex within the hydrophobic pocket. nih.gov

Similarly, a docking study of an active isoquinoline derivative against Leucine Aminopeptidase (LAP) predicted that the compound could form hydrogen bonds and coordinate with a zinc ion in the active site, which was deemed essential for its inhibitory activity. nih.gov These predictions provide a rational basis for the observed biological activities and guide the design of more potent inhibitors.

Table 2: Predicted Interactions from Molecular Docking Studies of Related Compounds

| Ligand Class | Protein Target | Predicted Binding Interactions |

| Bromo-quinazoline Derivatives | EGFR | Hydrogen bonds, π-π stacking, π-alkyl interactions, hydrophobic interactions nih.gov |

| Dihydroisoquinoline Derivatives | LAP | Hydrogen bonds, zinc ion coordination nih.gov |

| Quinolone Carboxamides | PI3Kα | Engagement with key binding residues in the active site mdpi.com |

Identification of Key Amino Acid Residues for Binding

A significant outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. By visualizing the docked complex, researchers can pinpoint the residues that form hydrogen bonds, hydrophobic contacts, or other important interactions with the ligand.

In the docking of bromo-quinazoline derivatives into EGFR, the simulations identified several key residues responsible for binding. Carbonyl groups on the ligand were shown to form hydrogen bonds with Lys721, while other parts of the molecule interacted with a host of residues including Cys773, Met769, Thr766, and Leu694. nih.gov

In another study focused on an isoquinoline derivative inhibiting Leucine Aminopeptidase, the docking model showed the compound forming a critical hydrogen bond with Gly362. nih.gov Such findings are invaluable as they can be experimentally validated through site-directed mutagenesis, confirming the importance of these residues and validating the computational model. Understanding these key interactions allows for the rational design of new derivatives with modified functional groups positioned to interact more favorably with these specific residues, thereby enhancing binding affinity and selectivity. mdpi.com

Analysis of Allosteric Binding Sites

Allosteric binding sites, which are distinct from the primary (orthosteric) binding site of a protein, offer a sophisticated mechanism for modulating protein function. Small molecules that bind to these sites are known as allosteric modulators and can either enhance or inhibit the protein's activity. The analysis of potential allosteric binding sites for this compound is a key area of research to understand its specific regulatory effects.

While direct studies on the allosteric binding of this compound are not extensively documented, research on related isoquinoline derivatives provides a foundation for understanding its potential interactions. For instance, studies on 3-(2-pyridinyl)isoquinoline derivatives have identified them as allosteric enhancers of the A3 adenosine (B11128) receptor. nih.gov These findings suggest that the isoquinoline scaffold is a viable candidate for interacting with allosteric sites. The nature and location of these sites are often less conserved than orthosteric sites, which can allow for greater subtype selectivity. nih.gov

Computational methods are instrumental in identifying and characterizing putative allosteric pockets on a protein surface. Techniques such as molecular docking and computational solvent mapping can predict favorable binding sites for isoquinoline-based ligands. The structural features of this compound, including the bromine atom and the hydroxyl group, are expected to play a significant role in the specificity and affinity of its binding to an allosteric site. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction, while the hydroxyl group can act as a hydrogen bond donor or acceptor.

The table below summarizes key computational approaches used in the analysis of allosteric binding sites for isoquinoline-like compounds.

| Computational Method | Application in Allosteric Site Analysis | Potential Insights for this compound |

| Molecular Docking | Predicts the preferred binding pose and affinity of a ligand to a receptor's allosteric site. | Identification of potential allosteric binding pockets and key interacting residues. |

| Pocket Detection Algorithms | Identifies cavities on the protein surface that could serve as binding sites. | Highlighting potential druggable allosteric sites for the isoquinoline scaffold. |

| Normal Mode Analysis (NMA) | Simulates large-scale conformational changes in a protein, which can reveal allosteric communication pathways. | Understanding how binding at a distal site could modulate the active site's function. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the protein-ligand complex over time. | Assessing the stability of the ligand in the allosteric pocket and the conformational changes induced upon binding. |

Further research focusing specifically on this compound is necessary to definitively map its interactions with any allosteric binding sites.

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic interactions between a ligand, such as this compound, and its protein target, offering insights that are not available from static models.

MD simulations can be employed to investigate the stability of the this compound-protein complex, revealing how the ligand's conformation and its interactions with the binding pocket evolve. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts.

For instance, in studies of similar bromo-substituted heterocyclic compounds, MD simulations have been used to confirm the stability of the ligand within the binding site and to analyze the persistence of key interactions. nih.gov The binding energy of the ligand-protein complex can also be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), providing a quantitative measure of binding affinity.

The following table outlines the typical workflow and data derived from an MD simulation study of a small molecule like this compound.

| Simulation Step | Description | Key Data Generated |

| System Preparation | The initial protein-ligand complex, often from docking, is solvated in a water box with ions to mimic physiological conditions. | A fully solvated and neutralized simulation system. |

| Equilibration | The system is gradually heated and equilibrated to the desired temperature and pressure to relax any steric clashes. | Stable temperature, pressure, and density of the system. |

| Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space of the complex. | Trajectory file containing the coordinates and velocities of all atoms over time. |

| Trajectory Analysis | The trajectory is analyzed to extract various structural and energetic properties. | RMSD, RMSF, hydrogen bond analysis, interaction energy, and conformational clustering. |

Through such simulations, researchers can gain a deeper understanding of the binding mechanism of this compound, including the identification of key residues that stabilize the interaction and the role of water molecules in the binding interface. This information is invaluable for the rational design of new derivatives with improved potency and selectivity.

Applications in Advanced Materials and Organic Electronics Research

Utilization in Developing Optoelectronic Devices

In the field of organic electronics, 6-Bromo-3-hydroxyisoquinoline serves as a foundational component for creating advanced materials for optoelectronic devices. mdpi.com The ability to modify its structure allows for the fine-tuning of energy levels and charge-transport properties, which are critical for the performance of devices such as organic solar cells and photodetectors. The bromine atom, for instance, can be utilized in cross-coupling reactions to extend the π-conjugated system, thereby influencing the material's absorption and emission spectra.

While specific performance data for devices solely based on this compound is not yet widely published, the broader class of isoquinoline (B145761) derivatives has shown promise. The development of novel materials derived from this compound is an active area of research aimed at enhancing the efficiency and stability of optoelectronic components. mdpi.com

Contributions to Organic Semiconductors and Sensors

The isoquinoline scaffold is a known constituent in the design of organic semiconductors. By introducing various functional groups to the this compound core, chemists can modulate the material's charge carrier mobility and conductivity. The planarity of the isoquinoline ring system facilitates intermolecular π-π stacking, which is essential for efficient charge transport in organic field-effect transistors (OFETs). The bromine substituent can also influence the molecular packing in the solid state, further impacting semiconductor performance.

Furthermore, the hydroxyl group on the isoquinoline ring provides a site for developing chemosensors. Quinoline (B57606) and its derivatives are recognized for their ability to form complexes with metal ions, leading to changes in their photophysical properties. nih.gov This characteristic is the basis for fluorescent and colorimetric sensors. Research into derivatives of this compound for the selective detection of specific metal ions is an ongoing endeavor. The design of such sensors often involves creating a binding pocket for the target ion, where the isoquinoline nitrogen and the hydroxyl oxygen can act as coordinating atoms. Upon binding, changes in fluorescence intensity or color can be observed, allowing for the qualitative and quantitative detection of the analyte.

| Potential Application | Role of this compound | Key Structural Features |

| Organic Semiconductors | Precursor for synthesizing p-type or n-type semiconducting materials. | Planar aromatic structure for π-π stacking; bromine and hydroxyl groups for functionalization. |

| Chemical Sensors | Core structure for fluorescent or colorimetric chemosensors. | Isoquinoline nitrogen and hydroxyl oxygen for metal ion coordination. |

Synthesis of Functionalized Polymers

The bifunctional nature of this compound, with its reactive bromine and hydroxyl groups, makes it a valuable monomer for the synthesis of functionalized polymers. Polymerization can be achieved through various chemical reactions, such as polycondensation or cross-coupling reactions, to incorporate the isoquinoline unit into the polymer backbone or as a pendant group.

The resulting polymers can exhibit a range of interesting properties, depending on the comonomers and the polymer architecture. For instance, incorporating the rigid isoquinoline moiety can enhance the thermal stability and mechanical strength of the polymer. Furthermore, the electronic and photophysical properties of the isoquinoline unit can be imparted to the macromolecule, leading to the development of materials for applications in organic electronics, such as charge-transporting layers or emissive materials in polymer light-emitting diodes (PLEDs). The synthesis of such polymers allows for the creation of processable materials that can be deposited from solution to form thin films, a key advantage for large-area and flexible electronics.

Application in Organic Light-Emitting Diodes (OLEDs)

In the context of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound are being investigated for their potential as host materials or as ligands in emissive metal complexes. The wide bandgap and high triplet energy of certain isoquinoline derivatives make them suitable as host materials for phosphorescent emitters, facilitating efficient energy transfer to the guest molecules.

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Targets

The isoquinoline (B145761) framework is a privileged structure in drug discovery, known to interact with a diverse array of biological targets. nih.gov For derivatives of 6-Bromo-3-hydroxyisoquinoline, a primary future direction involves leveraging this scaffold to engage novel therapeutic targets that have been implicated in various pathologies. Researchers have utilized isoquinoline derivatives to explore agents targeting neurological disorders and cancer. chemimpex.com

The focus is shifting towards previously "undruggable" targets and pathways. This includes exploring complex protein-protein interactions, allosteric binding sites on enzymes, and specific isoforms of proteins that are differentially expressed in disease states. The 6-bromo and 3-hydroxy functional groups on the isoquinoline core can be modified to create libraries of compounds for screening against these new targets, potentially leading to first-in-class medicines for challenging diseases. chemimpex.com

| Potential Target Class | Specific Examples | Relevance to Isoquinoline Scaffolds |

| Kinases | Aurora Kinases, Epidermal Growth Factor Receptor (EGFR) | Many synthetic isoquinolines have been developed as kinase inhibitors for anticancer therapy. ijpsjournal.comresearchgate.net |

| Topoisomerases | Topoisomerase I, Topoisomerase IIα | Natural and synthetic isoquinolines are known to inhibit these DNA-processing enzymes, inducing apoptosis in cancer cells. ijpsjournal.comrsc.org |

| Microtubules | Tubulin Polymerization | Certain isoquinoline alkaloids disrupt microtubule dynamics, a key mechanism in cancer treatment. researchgate.netamerigoscientific.com |

| Enzymes in Neurodegeneration | SARM1, Monoamine Oxidase (MAO) | Tetrahydroisoquinoline derivatives have been studied for their neurochemical properties and potential roles in neurodegenerative diseases. researchgate.netwikipedia.org |

Development of Highly Selective Inhibitors

A significant challenge in drug development is achieving target selectivity to minimize off-target effects. Future research on this compound derivatives will increasingly focus on designing highly selective inhibitors. The structural features of this compound allow for fine-tuning of its interactions with a target's binding site. For instance, modifications at the bromine and hydroxyl positions can alter the molecule's size, shape, and electronic properties to favor binding to one specific enzyme or receptor over closely related ones.

Recent studies on other heterocyclic scaffolds have demonstrated success in developing inhibitors that can distinguish between different isoforms of an enzyme, such as carbonic anhydrase (CA) or phosphodiesterase (PDE). nih.govnih.gov For example, specific isoquinoline derivatives have shown significant inhibitory activity against PDE4B, which is implicated in inflammatory processes. nih.gov By applying similar structure-based design principles, derivatives of this compound could be optimized to achieve high selectivity for targets in cancer, inflammation, or neurological disorders.

Expansion into Other Disease Areas

While cancer and neurological disorders are prominent areas of investigation for isoquinoline-based compounds, the inherent versatility of the scaffold opens doors to numerous other therapeutic fields. chemimpex.com The broad spectrum of pharmacological activities documented for isoquinoline derivatives suggests that molecules derived from this compound could be effective against a wide range of conditions. rsc.org

Future research will likely involve screening libraries of these derivatives against targets relevant to infectious diseases, metabolic disorders, and inflammatory conditions. The established bioactivities of the parent scaffold provide a strong rationale for this expansion. nih.gov

| Pharmacological Activity | Therapeutic Area | Examples from Isoquinoline Class |

| Antimicrobial | Infectious Diseases | Berberine and related compounds show strong antibacterial and antifungal effects. ijpsjournal.comamerigoscientific.com |

| Anti-inflammatory | Inflammatory Disorders | Substituted isoquinolines have been evaluated as inhibitors of tumor necrosis factor-alpha (TNF-α). nih.govnih.gov |

| Antiviral | Infectious Diseases | Certain isoquinoline alkaloids have demonstrated potent antiviral properties. rsc.org |

| Antihypertensive | Cardiovascular Disease | Agents such as debrisoquine (B72478) are derived from the tetrahydroisoquinoline structure. wikipedia.org |

| Antimalarial | Infectious Diseases | The isoquinoline scaffold is a source of novel antimalarial agents. researchgate.netrsc.org |

Green Chemistry Approaches for Sustainable Synthesis of Isoquinoline Derivatives

Traditional methods for synthesizing isoquinoline frameworks, such as the Bischler–Napieralski and Pictet–Spengler reactions, often rely on harsh conditions, toxic solvents, and expensive catalysts. rsc.orgrsc.org A critical future direction is the development and adoption of green chemistry principles for the synthesis of this compound and its derivatives. This shift is driven by both environmental concerns and the need for more efficient, cost-effective manufacturing processes. rsc.org

Research is focusing on innovations such as the use of benign solvents (like water or ethanol), recyclable catalytic systems, and energy-efficient reaction conditions facilitated by microwave or ultrasound irradiation. rsc.orgrsc.org Atom-economical reactions, which maximize the incorporation of starting materials into the final product, are also a key area of exploration. rsc.org These sustainable methodologies reduce waste and environmental impact while often providing higher yields and simpler purification procedures. tandfonline.com

| Synthesis Parameter | Traditional Approach | Green Chemistry Approach |

| Solvents | Often toxic and non-recyclable (e.g., chlorinated solvents) | Benign solvents like water, ethanol, or solvent-free conditions. rsc.orgtandfonline.com |

| Catalysts | Often rely on transition-metal catalysts under harsh conditions. rsc.org | Recyclable catalytic systems, metal-free photocatalysts. rsc.org |

| Energy | High temperatures, long reaction times. | Energy-efficient methods like microwave or ultrasound assistance. rsc.org |

| Byproducts | Can generate significant chemical waste. | Atom-economical reactions designed to minimize waste. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Isoquinolines

ML algorithms can be used to build Quantitative Structure-Activity Relationship (QSAR) models, which predict the biological activity of new isoquinoline derivatives before they are synthesized. nih.govnih.gov AI can also power virtual screening of vast chemical libraries to identify molecules with a high probability of binding to a specific target. nih.gov Furthermore, generative models in AI can design entirely new isoquinoline-based molecules (de novo design) optimized for desired properties like high potency and selectivity. nih.govnih.gov

| AI/ML Application | Description | Impact on Isoquinoline Drug Discovery |

| Virtual Screening | Computationally screening large libraries of virtual compounds against a biological target. alliedacademies.org | Rapidly identifies promising this compound derivatives for synthesis and testing. |

| QSAR Modeling | Establishes a correlation between the chemical structure of a molecule and its biological activity. nih.gov | Predicts the potency of new isoquinoline analogues, guiding medicinal chemistry efforts. |

| De Novo Drug Design | Using generative algorithms to create novel molecular structures with desired properties. nih.gov | Designs new, optimized isoquinoline-based compounds that may not be conceived through traditional methods. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. nih.gov | Helps to prioritize compounds with favorable drug-like properties early in the discovery process, reducing late-stage failures. |

Q & A

Q. What synthetic routes are commonly employed for the preparation of 6-Bromo-3-hydroxyisoquinoline, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves bromination of 3-hydroxyisoquinoline precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions. Optimization includes:

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or HPLC (>95% purity criteria, as seen in brominated isoquinoline derivatives) ensures high purity .

- Key Data :

| Parameter | Typical Range | Reference |

|---|---|---|

| Reaction Yield | 60–85% (literature avg) | Inferred from [1, 11] |

| Purity Post-Purification | >95% (HPLC) |

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and hydroxyl protons (broad peak ~δ 5–6 ppm). Carbon signals for Br and OH substituents appear at δ 120–140 ppm .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 224 (C₉H₆BrNO⁺) confirms molecular weight.

- IR Spectroscopy : O-H stretch (~3200 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in the literature regarding the solubility and stability of this compound under various experimental conditions?

- Methodological Answer :

- Solubility Testing : Systematically test solvents (DMSO, methanol, chloroform) and document solubility limits. For example, brominated quinoline derivatives show moderate solubility in DMSO .

- Stability Studies : Conduct accelerated degradation studies (pH 3–9, 25–60°C) with HPLC monitoring. Evidence from brominated analogs suggests storage at 0–6°C improves stability .

- Data Contradiction Analysis : Compare results with computational solubility parameters (e.g., Hansen solubility model) to resolve inconsistencies.

Q. What strategies are recommended for functionalizing this compound in regioselective substitution reactions?

- Methodological Answer :

- Directing Effects : The hydroxyl group directs electrophilic substitution to the para position, while bromine deactivates the ring. Use Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for C-Br functionalization .

- Computational Guidance : Density Functional Theory (DFT) predicts reactive sites by analyzing Fukui indices and electron density maps .

- Case Study : Analogous 6-Bromo-4-chloroquinoline undergoes regioselective amination at C4 due to chlorine’s electronic effects .

Data Contradiction and Validation

Q. How should researchers interpret conflicting reports on the catalytic efficiency of this compound in metal-mediated reactions?

- Methodological Answer :

- Control Experiments : Replicate reactions under standardized conditions (catalyst loading, solvent, temperature).

- Advanced Analytics : Use X-ray crystallography to confirm coordination modes or in situ IR to monitor reaction intermediates.

- Literature Cross-Reference : Compare with brominated quinoline derivatives (e.g., 6-Bromo-2-chloro-3-methylquinoline), where steric hindrance from substituents alters catalytic activity .

Methodological Frameworks

Q. What frameworks ensure rigorous experimental design for studying this compound’s biological activity?

- Methodological Answer :

- PICO Framework : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (positive/negative controls), and Outcome (IC₅₀ values).

- FINER Criteria : Ensure studies are Feasible (scale-up synthesis), Novel (unexplored bioactivity), and Ethical (proper waste disposal per SDS guidelines) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent contact (analogous to brominated quinoline safety data) .